molecular formula C14H18N4 B2608030 N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide CAS No. 1006463-43-9

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide

Cat. No.: B2608030
CAS No.: 1006463-43-9
M. Wt: 242.326
InChI Key: KQIGIIARTPQUEH-UHFFFAOYSA-N
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Description

N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a chemical compound with the CAS Number: 1006463-43-9 . It has a molecular weight of 242.32 and its IUPAC name is N’- (1-isopropyl-1H-pyrazol-5-yl)-N-methylbenzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 242.32 . It is a powder and is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : The synthesis of pyrazole derivatives, including ones similar to the compound of interest, involves reactions of hydroxymethyl pyrazole derivatives with primary amines, yielding various compounds. These compounds were characterized using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Such studies are crucial for understanding the compound's structure and potential reactivity in biological systems (Titi et al., 2020).

Biological Activities

  • Antitumor, Antifungal, and Antibacterial Activities : The study by Titi et al. (2020) also explored the biological activity of synthesized pyrazole derivatives. Theoretical calculations were performed to understand the origin of biological activity against breast cancer and microbes, highlighting the potential therapeutic applications of these compounds in treating various diseases.

  • Antihypertensive Agent : Another study focused on the synthesis and pharmacological activity of 5-(biphenyl-4-ylmethyl)pyrazoles as potent angiotensin II antagonists. These compounds showed significant in vitro and in vivo activity, indicating their potential as antihypertensive agents. One compound in particular demonstrated high potency, leading to its selection for clinical evaluation as an antihypertensive agent (Almansa et al., 1997).

Applications in Material Science

  • Corrosion Inhibition : Amino acid compounds, including those with structural similarity to the compound , have been studied as inhibitors for steel corrosion in acidic solutions. Such studies demonstrate the compound's potential application in protecting materials from corrosion, highlighting its utility beyond biological systems (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . The MSDS contains information about the potential hazards of the compound and recommendations for handling, storage, and disposal.

Properties

IUPAC Name

N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-11(2)18-13(9-10-16-18)17-14(15-3)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGIIARTPQUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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